molecular formula C11H17NO3 B11206138 Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

Cat. No.: B11206138
M. Wt: 211.26 g/mol
InChI Key: XBGIGYSTIRRWKY-UHFFFAOYSA-N
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Description

Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate is an organic compound belonging to the furan family. This compound is characterized by a furan ring substituted with a methyl ester group at the 2-position and a butan-2-ylamino group at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification reactions using methanol and an acid catalyst.

    Attachment of the Butan-2-ylamino Group: The butan-2-ylamino group can be attached through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and attached functional groups allow the compound to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Methyl 5-(4-aminophenyl)furan-2-carboxylate
  • Methyl 5-(methoxymethyl)furan-2-carboxylate

Comparison: Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate is unique due to the presence of the butan-2-ylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-4-8(2)12-7-9-5-6-10(15-9)11(13)14-3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

XBGIGYSTIRRWKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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